2-Cyclohexyl-2-nitropropane-1,3-diol

Description

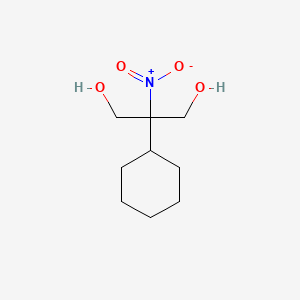

Structure

2D Structure

3D Structure

Properties

CAS No. |

649766-14-3 |

|---|---|

Molecular Formula |

C9H17NO4 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-cyclohexyl-2-nitropropane-1,3-diol |

InChI |

InChI=1S/C9H17NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h8,11-12H,1-7H2 |

InChI Key |

SSRGVAXUAPSGEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CO)(CO)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Cyclohexyl 2 Nitropropane 1,3 Diol

Reactivity at the Nitro Functional Group

The tertiary nitroalkane functionality is a prominent site for chemical transformations, particularly reduction.

The reduction of nitro compounds is a well-established transformation in organic synthesis, offering a pathway to various nitrogen-containing derivatives. cir-safety.org For aliphatic nitro compounds such as 2-Cyclohexyl-2-nitropropane-1,3-diol, several methods are available to reduce the nitro group to a primary amine. cir-safety.org

Commonly employed methods include catalytic hydrogenation using catalysts like Raney nickel or platinum(IV) oxide (PtO₂). cir-safety.org Another effective method involves the use of iron metal in a refluxing acidic medium, such as acetic acid. cir-safety.org Milder, more chemoselective reducing agents like samarium diiodide or a combination of zinc dust with ammonium (B1175870) formate (B1220265) are also viable options, which could be advantageous in preserving the hydroxyl functional groups. cir-safety.orgnih.gov For instance, the reduction of the related compound 2-Bromo-2-nitropropane-1,3-diol to 2-amino-2-bromo-1,3-propanediol has been achieved using tin (Sn) metal and hydrochloric acid (HCl). nveo.org This suggests a similar approach could be effective for the cyclohexyl analogue.

The general transformation can be represented as follows:

Table 1: Predicted Reagents for the Reduction of the Nitro Group

| Reagent System | Predicted Product | Reference |

|---|---|---|

| H₂, Raney Ni or PtO₂ | 2-Amino-2-cyclohexylpropane-1,3-diol | cir-safety.org |

| Fe, CH₃COOH (reflux) | 2-Amino-2-cyclohexylpropane-1,3-diol | cir-safety.org |

| Zn, NH₄HCO₂ | 2-Amino-2-cyclohexylpropane-1,3-diol | nih.gov |

| Sn, HCl | 2-Amino-2-cyclohexylpropane-1,3-diol | nveo.org |

Reduction to intermediate nitrogenous derivatives, such as hydroxylamines, is also possible under specific conditions. The use of diborane (B8814927) (B₂H₆) is a known method for converting aliphatic nitro compounds to their corresponding hydroxylamines. cir-safety.org

The oxidation of tertiary nitroalkanes is generally challenging and can lead to fragmentation of the molecule. However, certain oxidative reactions are known. For instance, the Nef reaction involves the conversion of a primary or secondary nitroalkane to a ketone or aldehyde under basic conditions followed by acidification. While the classic Nef reaction is not applicable to tertiary nitro compounds, related oxidative denitration reactions might occur under specific conditions, potentially leading to the formation of a ketone.

In the context of related compounds like Bronopol (B193717), oxidative reactions involving thiols have been studied, where the compound catalytically oxidizes thiols in the presence of oxygen, generating reactive oxygen species. google.com This reactivity is highly dependent on the bromo-nitro functionality and may not be directly analogous to the cyclohexyl derivative.

Reactions Involving the Hydroxyl Functional Groups

The two primary hydroxyl groups in this compound are expected to undergo typical alcohol reactions.

The primary hydroxyl groups can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The esterification of 1,3-propanediol (B51772) with acids like terephthalic acid is an industrial process, often requiring catalysts such as tin or titanium compounds, and can be carried out at elevated temperatures. google.com It is predictable that this compound would react similarly to form the corresponding di-esters.

Table 2: Predicted Esterification and Etherification Reactions

| Reagent | Reaction Type | Predicted Product |

|---|---|---|

| Acetic Anhydride (B1165640), Pyridine | Esterification | 2-Cyclohexyl-2-nitropropane-1,3-diyl diacetate |

| Benzoyl Chloride, Triethylamine | Esterification | 2-Cyclohexyl-2-nitropropane-1,3-diyl dibenzoate |

Etherification can be achieved via the Williamson ether synthesis, where the diol is first deprotonated with a strong base like sodium hydride to form a dialkoxide, which then reacts with an alkyl halide to form the corresponding diether.

For the hydroxyl groups to undergo nucleophilic substitution, they must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester, such as a tosylate or mesylate.

Once converted, the leaving group can be displaced by a variety of nucleophiles. The reaction would likely proceed through an Sₙ2 mechanism, as it involves primary carbons. libretexts.org However, the steric bulk of the adjacent cyclohexyl and nitro-substituted quaternary carbon might hinder the backside attack required for an Sₙ2 reaction, potentially slowing the reaction rate compared to less substituted diols.

Rearrangement Reactions and Fragmentations

Acid-catalyzed rearrangement of 1,2-diols (the pinacol (B44631) rearrangement) is a well-known reaction that results in the formation of a ketone or aldehyde. wikipedia.org While this compound is a 1,3-diol, acid-catalyzed dehydration could potentially lead to rearrangements or fragmentation.

Under strongly basic conditions, decomposition pathways may be initiated. For the related compound Bronopol, decomposition in aqueous base leads to the release of bromide and nitrite (B80452) ions and the formation of several smaller molecules. mdpi.com It is plausible that under harsh conditions, this compound could also undergo fragmentation, potentially involving the loss of the nitro group as nitrite.

Mechanistic Studies of Key Transformations

There is a lack of published mechanistic studies detailing the key chemical transformations of this compound. The scientific literature does not appear to contain detailed analyses of its reaction pathways, potential intermediates, or the kinetics of its transformations. Consequently, no information on the mechanisms of its degradation or reaction with other chemical entities could be retrieved.

Without research findings, a data table of key transformations and their mechanistic details cannot be provided. It is noted that this compound is classified as a nitro compound and can be used as a pharmaceutical intermediate.

Derivatives and Analogues of 2 Cyclohexyl 2 Nitropropane 1,3 Diol: Synthesis and Reactivity

Halogenated 2-Nitropropane-1,3-Diols: Synthesis and Chemical Stability

Halogenated 2-nitropropane-1,3-diols are a class of compounds where a halogen atom is introduced at the C-2 position of the propanediol (B1597323) backbone. The synthesis and stability of these compounds, particularly the bromo derivative, have been subjects of considerable study.

The synthesis of 2-bromo-2-nitropropane-1,3-diol, commonly known as bronopol (B193717), is a well-established process. atamanchemicals.comwikipedia.org It is typically produced through the bromination of di(hydroxymethyl)nitromethane. wikipedia.org This precursor is derived from the nitroaldol reaction of nitromethane (B149229). wikipedia.org A common method involves a two-step process: first, the condensation of nitromethane with formaldehyde (B43269), often in the presence of a base, to form 2-nitropropane-1,3-diol or its corresponding salt. vaibhavfinechem.comgoogle.com This intermediate is then reacted with a brominating agent, such as hydrobromic acid or elemental bromine, to yield 2-bromo-2-nitropropane-1,3-diol. vaibhavfinechem.comgoogle.com The reaction conditions, such as pH and temperature, are carefully controlled to ensure a high yield and purity of the final product. prepchem.com For instance, one preparation method adjusts an aqueous formaldehyde solution to a pH of 6.5 before the addition of bromonitromethane. prepchem.com Continuous production processes have also been developed, where nitromethane, formaldehyde, and an alkali metal hydroxide (B78521) are reacted and then immediately mixed with bromine in a cooled reaction zone. google.com

The chemical stability of halogenated 2-nitropropane-1,3-diols is a critical factor. Bronopol is a white crystalline solid under normal storage conditions. atamanchemicals.comvaibhavfinechem.com However, it exhibits instability under certain conditions. At temperatures exceeding 140°C, it undergoes exothermic decomposition, releasing hydrogen bromide and nitrogen oxides. atamanchemicals.comwikipedia.org Furthermore, bronopol decomposes in alkaline aqueous solutions, a reaction that can lead to the formation of low levels of formaldehyde. wikipedia.org Other decomposition products include bromide and nitrite (B80452) ions. wikipedia.org This decomposition in alkaline environments is a significant consideration in its applications. wikipedia.orggoogle.com

While 2-bromo-2-nitropropane-1,3-diol is the most extensively studied, other halogenated analogues exist. The chloro-analogue, 2-chloro-2-nitropropane-1,3-diol, is also known. nih.gov Although detailed synthetic procedures are less commonly reported, its preparation would likely follow a similar pathway to bronopol, utilizing a suitable chlorinating agent.

Table 1: Properties of Halogenated 2-Nitropropane-1,3-Diols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 2-Bromo-2-nitropropane-1,3-diol (Bronopol) | C₃H₆BrNO₄ | 199.99 | White crystalline powder | ~130 |

| 2-Chloro-1-nitropropane-1,3-diol | C₃H₆ClNO₄ | 155.54 | Not specified | Not specified |

Data sourced from PubChem and other chemical suppliers. atamanchemicals.comnih.gov

Amino-Functionalized 2-Nitropropane-1,3-Diol Derivatives

The introduction of an amino group into the 2-nitropropane-1,3-diol structure opens up a wide range of synthetic possibilities. These amino-functionalized derivatives serve as versatile platforms for creating more complex molecules. rsc.org

A direct method for synthesizing an amino-functionalized derivative is through the reduction of a halogenated precursor. For example, 2-amino-2-bromo-propane-1,3-diol has been synthesized by the reduction of the nitro group in bronopol. nveo.org This transformation can be achieved using reagents such as granulated tin and hydrochloric acid, followed by heating. nveo.org The resulting product is a white solid that can be isolated and purified. nveo.org

Commercially available 2-amino-1,3-propanediols are valuable starting materials for synthesizing a variety of functional molecules. rsc.org A general two-step strategy involves the chemoselective reaction of the amino group with various electrophiles to produce functional diol intermediates. rsc.org These intermediates can then undergo intramolecular cyclization to form functional aliphatic six-membered cyclic carbonates. rsc.org This approach allows for the concurrent installation of two different functional groups. rsc.org

The reactivity of the amino group in these diols allows for further transformations. For instance, selective oxidation of polyfunctional threo-(1S,2S)-2-amino-1,3-propanediol derivatives has been investigated. researchgate.net The products of these oxidations are dependent on the substituents present on the nitrogen atom. researchgate.net Primary and secondary amine derivatives can be oxidized to yield substituted chiral oxazolines or C(3)-O acylated products. researchgate.net

Alkyl and Aryl Substituted 2-Nitropropane-1,3-Diols

The introduction of alkyl or aryl groups at the C-2 position of the 2-nitropropane-1,3-diol scaffold can significantly influence the molecule's properties and reactivity. The synthesis of these derivatives generally involves the use of appropriately substituted nitroalkanes in the initial condensation reaction with formaldehyde.

For the synthesis of aryl-substituted derivatives, a common strategy involves the use of an aryl-substituted nitroalkane. While specific examples for 2-aryl-2-nitropropane-1,3-diols are not extensively detailed in the provided context, the principles can be inferred from related syntheses. For instance, the synthesis of 2,3-disubstituted thiophenes utilizes trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates as starting materials. rsc.org These precursors are formed from aryl-substituted nitro compounds, highlighting a pathway for incorporating aryl groups. rsc.org Another relevant synthesis is that of 1-aryl-2,3-diaroyl cyclopropanes, which are prepared from 1,3,5-triaryl-1,5-diketones, demonstrating methodologies for creating complex aryl-substituted structures. nih.gov

Similarly, the synthesis of alkyl-substituted 2-nitropropane-1,3-diols would begin with an alkyl-substituted nitromethane derivative. The core reaction remains the condensation with formaldehyde. The nature of the alkyl group can be varied to achieve a range of substituted propanediols.

Synthesis and Transformations of Poly-nitro-functionalized Propanediols

Poly-nitro-functionalized propanediols are compounds containing more than one nitro group. These are often high-energy materials, and their synthesis requires careful control of reaction conditions.

A key example is the synthesis of 2,2-dinitro-1,3-propanediol. One method for its preparation involves the condensation of nitromethane with formaldehyde in the presence of sodium hydroxide to yield the sodium salt of 2-nitro-1,3-propanediol. google.com This intermediate is then nitrated using a mixture of sodium nitrite and silver nitrate (B79036) to produce the desired 2,2-dinitro-1,3-propanediol. google.com An alternative approach starts with 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane, which is converted to its salt and then reacted with a nitrite salt and silver nitrate to form a dinitro dioxane, which is subsequently hydrolyzed to the final product. google.com

Further transformations of poly-nitro-functionalized propanediols can lead to other energetic materials. For example, derivatives of nitroisobutylglycerol (2-(hydroxymethyl)-2-nitropropane-1,3-diol) can be synthesized and subsequently nitrated. mdpi.com The reaction of 2-(hydroxymethyl)-2-nitropropane-1,3-diol with a mixture of nitric acid and acetic anhydride (B1165640) can yield 2-nitro-1,3-dinitro-oxypropane. mdpi.com Similarly, 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) has been synthesized and characterized as an energetic plasticizer. researchgate.net

Table 2: Examples of Poly-nitro-functionalized Propanediols and Their Derivatives

| Compound Name | Starting Material | Key Reagents |

| 2,2-Dinitro-1,3-propanediol | Sodium salt of 2-nitro-1,3-propanediol | Sodium nitrite, Silver nitrate |

| 2-Nitro-1,3-dinitro-oxypropane | 2-(Hydroxymethyl)-2-nitropropane-1,3-diol | Nitric acid, Acetic anhydride |

| 2,2-Dinitro-1,3-bis-nitrooxy-propane (NPN) | 2,2-Dinitro-1,3-propanediol | Not specified |

Data sourced from scientific literature. google.commdpi.comresearchgate.net

Chiral Derivatives and Their Synthetic Utility

Chiral derivatives of 2-nitropropane-1,3-diols and their analogues are of significant interest in organic synthesis. Chiral 1,3-diols are valuable building blocks for the preparation of a wide range of chiral chemicals, including natural products and biologically active molecules. nih.gov

The synthesis of enantiomerically pure 1,3-diols presents a challenge due to the potential for forming diastereoisomers and enantiomers. nih.gov One strategy to achieve high enantiomeric purity involves a two-step asymmetric synthesis. nih.gov This can begin with an organocatalytic aldol (B89426) reaction to form chiral 1,3-keto alcohols, which are then reduced to the corresponding chiral 1,3-diols. nih.gov

The synthetic utility of these chiral diols is extensive. They can serve as chiral starting materials, intermediates, or as chiral ligands in asymmetric synthesis. nih.gov For instance, chiral symmetric diols have been used as additives in L-proline-catalyzed direct aldol reactions, leading to significant improvements in enantioselectivity. organic-chemistry.org The addition of a small amount of a chiral diol, such as (S)-BINOL, can enhance the formation of a desired enantiomer. organic-chemistry.org

Stereoselective synthesis has also been applied to create more complex chiral structures, such as pinane-based 2-amino-1,3-diols. beilstein-journals.org These syntheses can involve stereoselective aminohydroxylation processes starting from allylic carbamates. beilstein-journals.org The resulting chiral amino diols can then be used in further reactions, such as regioselective ring closures. beilstein-journals.org The versatility of nitro compounds in stereoselective reactions makes them important precursors for the synthesis of complex, biologically relevant molecules. researchgate.net

Theoretical and Computational Investigations on 2 Cyclohexyl 2 Nitropropane 1,3 Diol Systems

Quantum Chemical Studies of Electronic Structure and Bonding

No information is available regarding quantum chemical studies on the electronic structure and bonding of 2-Cyclohexyl-2-nitropropane-1,3-diol.

Molecular Dynamics and Conformational Analysis

There are no available studies on the molecular dynamics or conformational analysis of this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling studies elucidating the reaction mechanisms involving this compound have not been found in the public domain. While computational studies exist for other nitro compounds, such as in Diels-Alder reactions, these are not specific to the target molecule. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.